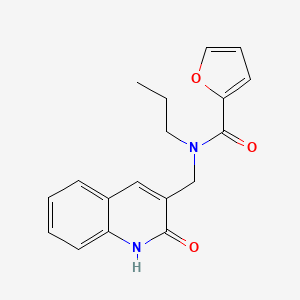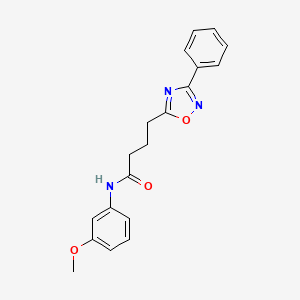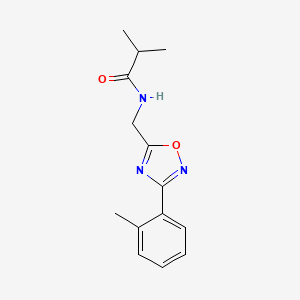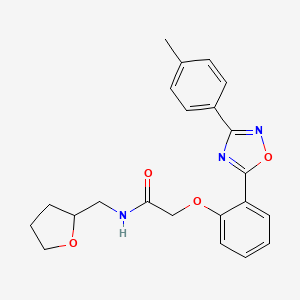
N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)isobutyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)isobutyramide, also known as DPA-Q or DPAQ, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DPA-Q is a synthetic derivative of 8-hydroxyquinoline, which has been extensively used as a chelating agent and in the treatment of neurodegenerative diseases.
Mechanism of Action
The mechanism of action of N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)isobutyramide is not fully understood, but it is believed to involve the chelation of metal ions, such as zinc and copper. N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)isobutyramide has been shown to inhibit the activity of metalloproteinases by binding to the active site of the enzyme and preventing the catalytic activity. In addition, N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)isobutyramide has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)isobutyramide has been shown to have several biochemical and physiological effects, including the inhibition of metalloproteinases, the chelation of metal ions, and the modulation of oxidative stress and inflammation. In addition, N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)isobutyramide has been shown to have neuroprotective effects and may have potential in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)isobutyramide in lab experiments is its ability to inhibit the activity of metalloproteinases, which are involved in various diseases. In addition, N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)isobutyramide has been shown to have neuroprotective effects and may have potential in the treatment of neurodegenerative diseases. However, one limitation of using N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)isobutyramide in lab experiments is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
Future Directions
There are several future directions for the study of N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)isobutyramide. One direction is to investigate the potential of N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)isobutyramide in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another direction is to explore the use of N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)isobutyramide as a chelating agent in materials science, such as in the development of new catalysts and sensors. Furthermore, the development of new derivatives of N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)isobutyramide may lead to the discovery of more potent and selective metalloproteinase inhibitors.
Synthesis Methods
The synthesis of N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)isobutyramide involves the reaction of 2,5-dimethylphenyl isocyanate with 8-hydroxyquinoline-3-carbaldehyde in the presence of isobutyric acid. The resulting product is N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)isobutyramide, which is a white crystalline powder with a melting point of 220-222°C.
Scientific Research Applications
N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)isobutyramide has been investigated for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)isobutyramide has been studied for its ability to inhibit the activity of metalloproteinases, which are enzymes that play a role in various diseases, such as cancer and arthritis. N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)isobutyramide has also been shown to have neuroprotective effects and may have potential in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-methyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-14(2)22(26)24(20-11-15(3)9-10-16(20)4)13-18-12-17-7-5-6-8-19(17)23-21(18)25/h5-12,14H,13H2,1-4H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFKQIYYTTCWZQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-ethoxyphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7686787.png)










![N-(4-ethylphenyl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7686887.png)
![N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,5-dimethoxybenzamide](/img/structure/B7686891.png)